Remdesivir triphosphate Remdesivir triphosphate GS-443902 is an organic triphosphate that is GS-441524 in which the 5'-hydroxy group has been replaced by a triphosphate group. It is the active metabolite of remdesivir. It has a role as a drug metabolite, an antiviral drug and an anticoronaviral agent. It is a C-nucleoside, an aromatic amine, a nitrile, a pyrrolotriazine and an organic triphosphate. It is functionally related to a GS-441524.
Brand Name: Vulcanchem
CAS No.: 1355149-45-9
VCID: VC0515601
InChI: InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
SMILES: C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Molecular Formula: C12H16N5O13P3
Molecular Weight: 531.20 g/mol

Remdesivir triphosphate

CAS No.: 1355149-45-9

Cat. No.: VC0515601

Molecular Formula: C12H16N5O13P3

Molecular Weight: 531.20 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Remdesivir triphosphate - 1355149-45-9

CAS No. 1355149-45-9
Molecular Formula C12H16N5O13P3
Molecular Weight 531.20 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
Standard InChI Key DFVPCNAMNAPBCX-LTGWCKQJSA-N
Isomeric SMILES C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
SMILES C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Canonical SMILES C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N

Chemical Structure and Properties

Remdesivir triphosphate is characterized by a unique molecular structure that enables its antiviral properties. It is a C-nucleoside with specific structural modifications that enhance its stability and efficacy against viral targets.

Molecular Characteristics

Remdesivir triphosphate possesses distinct chemical characteristics that are detailed in Table 1.

Table 1: Chemical Properties of Remdesivir Triphosphate

PropertyDescription
Chemical Name2-C-(4-Aminopyrrolo[2,1-f] triazin-7-yl)-2,5-anhydro-D-altrononitrile 6-triphosphate
SynonymsGS-443902, GS-441524 Triphosphate, RDV-TP
Molecular FormulaC12H16N5O13P3
Molecular Weight531.20 g/mol
CAS Number1355149-45-9
Structure TypeC-nucleoside, aromatic amine, nitrile, pyrrolotriazine, organic triphosphate

The compound is structurally distinct from standard nucleotides due to the presence of a cyano group substitution at the C1' position of the ribosyl moiety and a modified base structure that stabilizes the linkage of the base to the C1' atom with its strong electron-withdrawing cyano group . This unique structural arrangement contributes significantly to the compound's ability to evade viral proofreading mechanisms while maintaining the capacity to be incorporated into the growing RNA chain.

Structural Distinctions

What differentiates remdesivir triphosphate from natural adenosine triphosphate is its cyano substitution, which plays a crucial role in its antiviral mechanism. Unlike some nucleoside analogs that function as chain terminators, remdesivir triphosphate provides a free 3'-hydroxyl group that permits continued chain elongation after its incorporation . This structural feature enables the compound to be efficiently incorporated by viral polymerases before exerting its inhibitory effects through a delayed-inhibition mechanism.

Mechanism of Action

Remdesivir triphosphate exhibits a sophisticated mechanism of action that effectively inhibits viral replication through multiple pathways. Its primary mode of action involves competing with adenosine triphosphate for incorporation into the growing RNA chain by viral RNA-dependent RNA polymerase.

Viral RNA Polymerase Inhibition

As an adenosine analog, remdesivir triphosphate competes with natural adenosine triphosphate (ATP) for incorporation by the viral RNA-dependent RNA polymerase. Notably, remdesivir triphosphate is incorporated with greater efficiency than natural nucleotides, with a 3.65-fold selectivity for remdesivir triphosphate over endogenous ATP in SARS-CoV-2 . Once incorporated, the compound allows for limited additional nucleotide incorporation before inducing stalling of the polymerase.

Delayed Chain Termination

A distinctive feature of remdesivir triphosphate's mechanism is its delayed chain termination effect. Unlike traditional chain terminators that immediately halt RNA synthesis upon incorporation, remdesivir triphosphate allows for the addition of three more nucleotides before RNA synthesis stalls . This delay may contribute to the compound's ability to evade viral proofreading mechanisms.

Molecular dynamics simulations have revealed that addition of the fourth nucleotide following remdesivir incorporation is impaired by a barrier to further RNA translocation. This causes retention of the RNA 3'-nucleotide in the substrate-binding site of the polymerase, interfering with entry of the next nucleoside triphosphate and consequently stalling the polymerase . Figure 1 illustrates this process of delayed chain termination.

Table 2: Comparison of Remdesivir Triphosphate (RTP) with ATP

CharacteristicRemdesivir TriphosphateAdenosine Triphosphate
Base StructureModified with cyano groupStandard adenine base
Incorporation Efficiency by SARS-CoV-2 RdRp3.65-fold higher than ATPStandard reference
Effect on Chain ElongationAllows 3 more nucleotides before stallingAllows normal chain elongation
Proofreading EvasionResistant to exonuclease removalSusceptible to exonuclease proofreading

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of remdesivir triphosphate is essential for optimizing therapeutic approaches. As the active metabolite, its formation and distribution within the body determine the efficacy of remdesivir treatment.

Metabolic Activation Pathway

Remdesivir undergoes a complex metabolic pathway to generate its active triphosphate form. Upon cell entry, remdesivir is metabolized through a series of steps:

  • Initial esterase-mediated hydrolysis to a carboxylate form

  • Cyclization to eject the phenoxide moiety

  • Hydrolysis of the cyclic anhydride to yield the alanine metabolite (GS-704277)

  • Further hydrolysis to yield the monophosphate form

  • Additional phosphorylation by cellular kinases to produce the active triphosphate form

This metabolic activation requires multiple enzymes, including carboxylesterase 1 or cathepsin A for the initial steps, followed by undescribed kinases for the phosphorylation steps . The efficiency of this activation pathway influences the intracellular concentration of remdesivir triphosphate and consequently its antiviral efficacy.

Tissue Distribution and Concentration

Studies in mice have demonstrated that remdesivir is rapidly metabolized in blood and distributed to various tissues. The parent compound is barely detectable at 0.5 hours post-administration, similar to remdesivir triphosphate, while its metabolites exhibit higher blood levels with increased residence times . The distribution of remdesivir and its metabolites varies across tissues, with important implications for targeting specific viral infection sites.

Phase I clinical studies have shown that high intracellular concentrations of remdesivir triphosphate (approximately 220-fold to 370-fold higher than the in vitro half-maximal effective concentration against SARS-CoV-2 clinical isolate) are achieved following infusion of 75 mg or 150 mg of the lyophilized formulation over 30 minutes or 2 hours . These findings suggest that therapeutic concentrations can be readily achieved with current dosing regimens.

Antiviral Activity Spectrum

Remdesivir triphosphate demonstrates remarkable broad-spectrum antiviral activity against various RNA viruses, making it a compound of significant interest for multiple viral infections.

Activity Against Coronaviruses

Remdesivir triphosphate exhibits potent inhibitory activity against several coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. It effectively inhibits the RNA-dependent RNA polymerase of these viruses, with reported IC50 values in the tens of nanomoles . This potent activity against coronaviruses has positioned remdesivir as a leading therapeutic agent during the COVID-19 pandemic.

Studies have demonstrated that remdesivir triphosphate maintains activity against coronavirus variants of concern (VOCs), suggesting its continued utility despite viral evolution . The broad activity against diverse coronaviruses, including zoonotic and circulating human coronaviruses such as HCoV-OC43 and HCoV-229E, further highlights its potential as a pan-coronavirus inhibitor .

Activity Against Other RNA Viruses

Beyond coronaviruses, remdesivir triphosphate has demonstrated inhibitory activity against RNA viruses from multiple families:

Table 3: Antiviral Activity of Remdesivir Triphosphate Against Various RNA Viruses

Viral FamilySpecific VirusesIC50 RangeReference
FiloviridaeEbola virusNanomolar range
FlaviviridaeYellow fever, West Nile, Japanese encephalitis, Tick-borne encephalitis, Zika, DengueSingle-digit micromolar
PneumoviridaeRespiratory syncytial virus (RSV)1.1 μM for RSV RdRp
HepacivirusHepatitis C virus (HCV)5 μM for HCV RdRp

While remdesivir triphosphate shows stronger activity against coronaviruses compared to flaviviruses (with IC50 values in the nanomolar versus micromolar range), it still represents a promising broad-spectrum antiviral agent with potential applications across multiple viral diseases .

Role in COVID-19 Treatment

Remdesivir has emerged as a significant therapeutic agent for COVID-19, with its triphosphate form being the active entity responsible for its clinical effects.

Clinical Efficacy Data

Clinical studies have yielded variable results regarding remdesivir's efficacy in COVID-19 treatment. A compassionate use program involving 53 patients from 9 countries reported clinical improvement in 68% of patients (95% confidence interval, 40–80%) following a 1 to 10-day course of remdesivir . Notably, improvement was observed in 100% of patients with mild disease and 71% with moderate disease at baseline.

Molecular Dynamics Studies

Advanced molecular dynamics (MD) simulations have provided crucial insights into the interactions between remdesivir triphosphate and viral polymerases, enhancing our understanding of its mechanism of action.

Binding Interactions

MD simulations have revealed detailed hydrogen-bonding networks between remdesivir triphosphate and viral polymerases that are difficult to determine through simple inspection of medium and low-resolution experimental structures . These simulations provide a structural basis for the selectivity of remdesivir triphosphate over adenosine triphosphate and ribonucleotide over deoxyribonucleotide during substrate recognition by the polymerase.

The interactions at the nucleotide-binding pocket between remdesivir triphosphate and the polymerase involve specific hydrogen bonding patterns that determine the compound's incorporation efficiency and subsequent inhibitory effects . This detailed structural information is valuable for understanding the molecular basis of remdesivir's antiviral activity and for designing improved inhibitors.

Future Developments and Perspectives

The continued development of remdesivir analogs represents an important area of research for expanding therapeutic options against viral infections.

Oral Formulations

One significant limitation of remdesivir is its requirement for intravenous administration, which restricts its use to hospitalized patients. Recent research has focused on developing orally bioavailable analogs that could facilitate earlier treatment in non-hospitalized patients.

GS-621763, an oral prodrug of remdesivir's parent nucleoside GS-441524, has shown promising results in preclinical studies. This compound is efficiently converted to plasma metabolite GS-441524 and, in the lungs, to the triphosphate metabolite identical to that generated by remdesivir . Oral administration of GS-621763 has demonstrated efficacy in reducing SARS-CoV-2 burden in animal models and preventing transmission to untreated contact animals.

Structure-Based Drug Design

The detailed understanding of remdesivir triphosphate's interactions with viral polymerases provides a foundation for structure-based drug design efforts. Enhanced knowledge of the specific molecular interactions that determine selectivity and potency can guide the development of improved inhibitors with optimized properties.

Research suggests that the structure of remdesivir, which was originally designed to combat Ebola, could be further optimized to more effectively target other viral diseases, including those caused by flaviviruses . Such optimization efforts could yield new antivirals with broader spectrum activity or enhanced potency against specific viral targets.

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